N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the dimethylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: The compound can be reduced under specific conditions to yield amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in various substitution reactions, including nucleophilic aromatic substitution, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts significant electron-withdrawing properties, making it valuable in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound to understand the interactions of trifluoromethylated molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that require enhanced metabolic stability and bioavailability. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug molecules.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, primarily through its trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can influence the compound’s binding affinity to enzymes, receptors, or other biological macromolecules. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
- N,N-dimethyl-4-(trifluoromethyl)benzamide
- 4-(trifluoromethyl)benzenesulfonamide
- 4-(trifluoromethyl)benzenesulfonyl chloride
Comparison:
- N,N-dimethyl-4-(trifluoromethyl)benzamide: Similar to N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide, this compound contains a trifluoromethyl group and a dimethylamino group. it has an amide functional group instead of a sulfonamide group, which can result in different chemical reactivity and biological activity.
- 4-(trifluoromethyl)benzenesulfonamide: This compound lacks the dimethylamino group, which can significantly alter its chemical properties and potential applications compared to this compound.
- 4-(trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound. It contains a sulfonyl chloride group, making it highly reactive and suitable for various synthetic transformations.
This compound stands out due to its unique combination of a trifluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S/c1-13(2)16(14,15)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRSQKCMXSYFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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